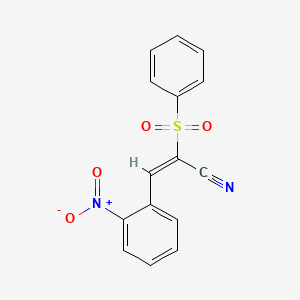

![molecular formula C18H12ClNO4 B5596496 methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as CDNB, is a synthetic compound that is commonly used in scientific research. CDNB is a potent electrophilic substrate for glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The aim of

Wissenschaftliche Forschungsanwendungen

1. Role in Cellular Differentiation

Research has shown that N-methylation of retinoidal amide compounds, closely related to the chemical , can lead to the loss of their potent differentiation-inducing activity in human promyelocytic leukemia cell lines. This implies that the compound's structure is crucial for its biological activity, particularly in cellular differentiation processes (Kagechika et al., 1989).

2. Liquid Crystalline Properties

A study synthesizing mesogenic homologous series containing a naphthoic acid structure, similar to the compound of interest, revealed its significance in understanding liquid crystalline properties. These compounds exhibited mesomorphism, displaying various phases like enantiotropic nematic and smectic A mesophases, useful in liquid crystal research (Thaker et al., 2012).

3. Anti-Microbial Potential

Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, structurally related to the compound , have shown significant anti-microbial potential. This suggests potential applications of the compound in developing new antimicrobial agents (Kumar et al., 2012).

4. Inhibition of Leukotriene Biosynthesis

Naphthoquinones, including variants of the compound, have been known to inhibit 5-lipoxygenase, suggesting their potential in treating conditions like inflammation where leukotriene biosynthesis plays a role (Roland et al., 1991).

5. Biological Evaluation for Antioxidant and Cytotoxic Activities

Derivatives of the compound have been synthesized and evaluated for their bioactivity, including antioxidant and cytotoxic activities against cancer cell lines. This highlights its potential in pharmaceutical applications, particularly in cancer research (Kumar et al., 2019).

6. Synthesis and Characterization of Liquid Crystalline Compounds

Research on the synthesis of compounds with structural similarities to the compound of interest, and their characterization for liquid crystalline properties, provides insights into their potential applications in material science and technology (Srivastava et al., 2017).

7. Exploration of Antitumor Properties

The compound's structural relatives have been studied for their antitumor properties, indicating its potential use in cancer treatment research (Ravichandiran et al., 2019).

8. Antimalarial Activities

Studies on similar naphthoquinone structures have explored their antimalarial activities, suggesting the compound's potential in developing new antimalarial drugs (Ehrhardt et al., 2013).

9. Antiproliferative Activity Evaluation

Investigations into the reactions between lawsone and aminophenol derivatives, which share structural features with the compound, have shown antiproliferative properties, indicating potential applications in cancer research (Kathawate et al., 2014).

10. Computational Analysis and Nonlinear Optical Properties

Studies involving computational analysis and nonlinear optical properties of derivatives structurally related to the compound highlight its potential applications in materials science and optical technology (Halim et al., 2017).

Eigenschaften

IUPAC Name |

methyl 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO4/c1-24-18(23)10-6-8-11(9-7-10)20-15-14(19)16(21)12-4-2-3-5-13(12)17(15)22/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIBUHFCMKAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

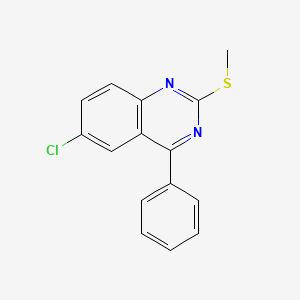

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)

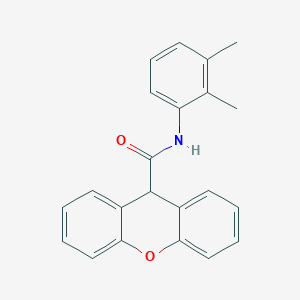

![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)